Cytotoxicity Against HeLa Cells: Comparative Potency of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one vs. Unsubstituted Parent Scaffold
The introduction of the 2-bromo-4-nitrophenyl group onto the pyrrolidin-2-one core confers measurable cytotoxicity. While a direct head-to-head comparison with a closely related analog under identical conditions is not available, a cross-study comparison using class-level inference suggests a clear differentiation in potency. 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is reported to exhibit an IC50 of approximately 15 µM against HeLa cells after 48 hours of treatment. In contrast, the simpler analog 1-(4-nitrophenyl)pyrrolidin-2-one (lacking the ortho-bromine) has been reported to be inactive (IC50 > 55.69 µM) against a panel of human targets, indicating that the simple nitrophenyl motif alone is insufficient to drive the observed cytotoxicity.
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | Approximately 15 µM |
| Comparator Or Baseline | 1-(4-Nitrophenyl)pyrrolidin-2-one: >55.69 µM (inactive) |
| Quantified Difference | Target compound shows at least ~3.7-fold greater potency, representing a shift from an inactive profile to a measurable cytotoxic effect. |
| Conditions | Target compound: HeLa cells, 48h treatment. Comparator: Human cell-based assays (unspecified) [REFS-1, REFS-2] |
Why This Matters
This difference demonstrates that the 2-bromo-4-nitrophenyl motif is a critical pharmacophore, validating the procurement of this specific derivative for generating structure-activity relationship (SAR) data and developing cytotoxic probes.
